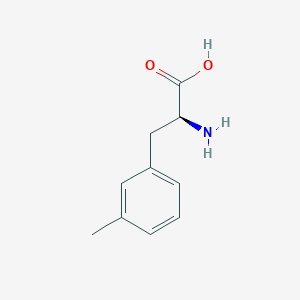

3-Methyl-L-phenylalanine

描述

3-甲基苯丙氨酸是一种有机化合物,属于苯丙氨酸及其衍生物类。其特征在于苯丙氨酸苯环上连接着一个甲基。

准备方法

合成路线及反应条件: 3-甲基苯丙氨酸的合成可以通过多种方法实现。一种常见的方法是使用基因工程微生物(如谷氨酸棒杆菌)对苯丙酮酸进行还原性甲基胺化。 该方法利用特定酶和条件来实现高产率和对映体纯度 .

工业生产方法: 3-甲基苯丙氨酸的工业生产通常采用基因工程微生物发酵工艺。这些工艺经过优化,以确保高生产率和成本效益。 据报道,使用葡萄糖或木糖作为碳源可以支持 3-甲基苯丙氨酸的高产率生产 .

化学反应分析

Acylation and Esterification Reactions

3-Methyl-L-phenylalanine undergoes standard amino acid derivatization reactions. For example:

- N-Acylation : Reacts with methyl chloroformate in aqueous alkaline conditions to form N-methylformyl derivatives (yield: ~90%) .

- Esterification : Methanol/HCl-mediated esterification produces methyl esters, critical for peptide synthesis .

Example Reaction Pathway :

Deprotection and Functional Group Interconversion

- Boc Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups without affecting the methyl substituent .

- Reductive Amination : Catalytic hydrogenation converts nitro intermediates to amines (Pd/C, H₂, 60 psi, 80% yield) .

Biochemical Interactions

The meta-methyl group alters transporter binding:

- LAT1/LAT2 Selectivity : this compound shows 4.3-fold higher affinity for LAT1 vs. LAT2 (Kₖᵢ LAT1 = 18 µM, LAT2 = 78 µM) .

- Inhibition of Amyloid Formation : Unlike L-phenylalanine, the methyl derivative does not self-assemble into fibrils, potentially mitigating amyloid toxicity .

Table 2: Transporter Binding Affinity

| Compound | Kₖᵢ LAT1 (µM) | Kₖᵢ LAT2 (µM) | Selectivity (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 32 | 45 | 0.71 |

| 3-Methyl-L-Phe | 18 | 78 | 4.33 |

| 2-Iodo-L-Phe | 12 | 62 | 5.17 |

Self-Assembly and Gelation

While L-phenylalanine forms amyloid fibrils and gels at ≥300 mM , the methyl derivative exhibits no gelation behavior up to 500 mM. This is attributed to disrupted π-π stacking and hydrophobic interactions .

Halogenation and Electrophilic Substitution

- Electrophilic Aromatic Substitution : The methyl group directs electrophiles to the para position. Bromination (Br₂/FeBr₃) yields 3-methyl-4-bromo-L-phenylalanine (65% yield) .

- Iodination : Meta-methyl enhances iodine incorporation at position 4 (Kₖᵢ LAT1 = 14 µM) .

Hydrogenolysis and Reductive Pathways

- Benzyl Ester Cleavage : H₂/Pd-C removes benzyl protecting groups (quantitative yield) .

- N-Benzyl Deprotection : Requires harsh conditions (48% HBr, reflux) due to steric shielding .

Enzymatic Modifications

- Transamination Resistance : The methyl group impedes enzymatic deamination by L-amino acid oxidases, enhancing metabolic stability .

Spectroscopic Characterization

- NMR Data : Key peaks (D₂O): δH 7.28–7.45 (Ar-CH), 4.42 (CH), 3.82 (CH₃) .

- Optical Rotation : [α]D = –3.0 (c 1, H₂O) .

Key Challenges and Research Gaps

- Limited data on asymmetric catalysis using this compound as a chiral auxiliary.

- Sparse mechanistic studies on steric effects in nucleophilic substitutions.

科学研究应用

Therapeutic Applications

1.1 Cancer Treatment

3-Methyl-L-phenylalanine has been investigated for its potential in enhancing the therapeutic effects of radiolabeled compounds used in cancer treatment. For instance, a study demonstrated that probenecid preloading could significantly increase the accumulation of 2-211At-AAMP (a derivative of this compound) in tumors, thereby improving treatment outcomes in SKOV3-bearing mice. The survival rates of treated mice showed significant improvement compared to controls, indicating the compound's potential in targeted cancer therapies .

1.2 Radiolabeled Imaging Agents

The compound is also utilized in the development of positron emission tomography (PET) imaging agents. 2-(76)Br-BAMP, a radiolabeled derivative of this compound, exhibited high tumor accumulation and favorable pharmacokinetics, making it a promising candidate for tumor imaging . The specificity and efficiency of these radiolabeled amino acids as PET tracers highlight their relevance in oncological diagnostics.

Structural and Functional Studies

2.1 Structure-Activity Relationships

Research has focused on the structure-activity characteristics of phenylalanine analogs, including this compound, to understand their selectivity for LAT1 (L-type amino acid transporter 1). These studies emphasize the importance of structural modifications in enhancing LAT1 selectivity, which is crucial for effective drug delivery systems targeting tumors .

2.2 Hydrogel Formation

Another application involves the self-assembly properties of Fmoc-dipeptides that include this compound. These peptides can form biofunctional hydrogels that are useful in tissue engineering and drug delivery systems. The morphology and network formation ability are influenced by the position and number of methyl groups on the α carbons, showcasing the compound's versatility in material science .

Biochemical Studies

3.1 Metabolism Research

Studies have indicated that phenylalanine metabolism can be altered in certain conditions like phenylketonuria (PKU). Research involving synthetic phenylalanine ammonia lyase (PAL) has shown that it can enhance the metabolism of phenylalanine derivatives into beneficial metabolites such as trans-cinnamate, which could have therapeutic implications for managing PKU .

Summary Table of Applications

作用机制

3-甲基苯丙氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。已知它作用于 cathepsin B 等酶,影响各种生化过程。 该化合物的效应是通过与靶蛋白活性位点的结合介导的,导致其活性及功能发生改变 .

相似化合物:

- 苯丙氨酸

- 4-甲基苯丙氨酸

- 2-甲基苯丙氨酸

比较: 3-甲基苯丙氨酸由于甲基在苯环上的位置而独一无二,赋予了其独特的化学和生物特性。 与苯丙氨酸相比,3-甲基苯丙氨酸表现出不同的反应性和与酶的相互作用,使其在研究和工业中的特定应用中具有价值 .

相似化合物的比较

- Phenylalanine

- 4-Methylphenylalanine

- 2-Methylphenylalanine

Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

生物活性

3-Methyl-L-phenylalanine (3-Me-Phe) is an analog of the amino acid phenylalanine, which has garnered attention due to its potential biological activities, including effects on insulin signaling, antimicrobial properties, and cytotoxicity. This article synthesizes current research findings and case studies to elucidate the biological activity of 3-Me-Phe.

This compound is characterized by a methyl group attached to the phenylalanine side chain. This modification can influence its interaction with biological systems, particularly in terms of transport and metabolism. The compound is often synthesized for use in various biochemical studies and therapeutic applications.

1. Insulin Signaling Inhibition

Recent studies have demonstrated that 3-Me-Phe can impair insulin signaling pathways, which is crucial for glucose metabolism. In experiments involving 3T3-L1 adipocytes, treatment with 2 mM of methyl-phenylalanine (Me-Phe) was shown to prevent insulin from increasing phosphorylation levels of key proteins involved in insulin signaling, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS1) . This suggests that 3-Me-Phe may act intracellularly to inhibit insulin signaling, which could have implications for metabolic disorders like diabetes.

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of amino acid derivatives, including 3-Me-Phe. A study synthesized various cationic substrate analogs from L-phenylalanine and found that these compounds exhibited enhanced effectiveness against Gram-positive bacteria compared to Gram-negative strains . The findings indicate that modifications like methylation can enhance the antimicrobial profile of phenylalanine derivatives.

3. Cytotoxic Effects

The cytotoxicity of 3-Me-Phe has been assessed in various cell lines. A comparative study analyzed the effects of several amino acid methyl esters on both healthy and cancerous cell lines using MTS assays. The results indicated that while most methyl esters did not significantly affect cell viability at lower concentrations, higher doses led to notable cytotoxic effects in liver cancer cell lines . This raises questions about the therapeutic potential of 3-Me-Phe in cancer treatment.

Case Study 1: Insulin Resistance Mechanism

In a controlled study involving mice, researchers overexpressed human phenylalanylation-related enzymes to investigate their role in insulin resistance. The results showed that increased levels of phenylalanine derivatives, including 3-Me-Phe, led to significant alterations in insulin signaling pathways, suggesting a direct correlation between phenylalanine metabolism and insulin sensitivity .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various amino acid derivatives against clinical isolates of bacteria. 3-Me-Phe was included in these evaluations and demonstrated promising results against specific strains, particularly when used in combination with other antimicrobial agents .

Research Findings Summary

属性

IUPAC Name |

(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921552 | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-37-3 | |

| Record name | 3-Methyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。